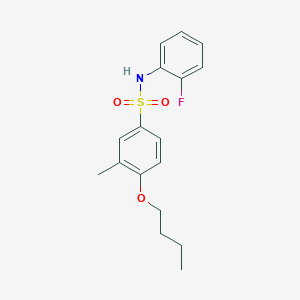
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in the pharmaceutical industry due to its potent anti-inflammatory and analgesic properties.
作用機序
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of the COX-2 enzyme makes 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal bleeding and ulceration.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic properties. It reduces inflammation and pain by inhibiting the production of prostaglandins that cause inflammation and pain. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has a half-life of approximately 11 hours and is metabolized in the liver.
実験室実験の利点と制限
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is also a selective inhibitor of the COX-2 enzyme, which makes it a safer alternative to traditional NSAIDs for studying the effects of COX-2 inhibition on the gastrointestinal tract. However, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which can lead to off-target effects. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the research on 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research is the development of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to have potential as a chemopreventive agent for various cancers, and further research is needed to explore this potential. Additionally, the role of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, needs further investigation.
合成法
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is synthesized by the reaction of 2-(4-sulfamoylphenyl)ethanol with 5-chloro-2-hydroxybenzoic acid in the presence of a base. The reaction yields 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in high purity and yield. The synthesis of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a well-established process and is widely used in the pharmaceutical industry.
科学的研究の応用
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. In cardiovascular diseases, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation.
特性
製品名 |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C14H14ClNO4S |
分子量 |
327.8 g/mol |
IUPAC名 |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)16-11-5-3-4-6-12(11)17/h3-9,16-17H,2H2,1H3 |
InChIキー |
QOYMFRJCQUFFIL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)









